molecular formula C12H5Cl5O B12543811 (1,1'-Biphenyl)-4-ol, 2,2',4',6,6'-pentachloro- CAS No. 149111-99-9

(1,1'-Biphenyl)-4-ol, 2,2',4',6,6'-pentachloro-

Cat. No.: B12543811
CAS No.: 149111-99-9
M. Wt: 342.4 g/mol
InChI Key: RZLUZWTWKRJNJR-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- is a chlorinated derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields. Its molecular formula is C12H5Cl5O, and it has a molecular weight of 326.433 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of (1,1’-Biphenyl)-4-ol using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic chlorination in a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The use of solvents like carbon tetrachloride or chloroform can also aid in the chlorination process .

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated biphenyls .

Scientific Research Applications

(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of chlorination on biphenyls and their reactivity.

    Biology: Research on its toxicity and environmental impact is crucial for understanding the behavior of chlorinated biphenyls in ecosystems.

    Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor, are ongoing.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- involves its interaction with biological molecules. It can bind to receptors and enzymes, disrupting normal cellular functions. The compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-4-ol, 2,2’,4’,5,5’-pentachloro-: Another chlorinated biphenyl with similar properties but different chlorine substitution patterns.

    (1,1’-Biphenyl)-4-ol, 2,2’,3’,4’,5’-pentachloro-: Differing in the positions of chlorine atoms, affecting its reactivity and toxicity.

Uniqueness

(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental persistence. Its high degree of chlorination makes it more resistant to degradation compared to less chlorinated biphenyls .

Properties

CAS No.

149111-99-9

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

3,5-dichloro-4-(2,4,6-trichlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-5-1-7(14)11(8(15)2-5)12-9(16)3-6(18)4-10(12)17/h1-4,18H

InChI Key

RZLUZWTWKRJNJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)O

Origin of Product

United States

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